1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE
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Overview
Description
1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE is an organic compound that features a brominated aromatic ring and a pyrrolidine moiety
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures, such as indole derivatives, can bind with high affinity to multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound interacts with and the downstream effects of these interactions .
Pharmacokinetics
The bioavailability of this compound, as well as its absorption, distribution, metabolism, and excretion profiles, would need to be determined through further pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE typically involves the bromination of 2,3,4-trimethylphenyl derivatives followed by the introduction of the pyrrolidine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with pyrrolidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aromatic ring and the pyrrolidine moiety can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the aromatic ring and pyrrolidine moiety.
Scientific Research Applications
1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- (2-Bromo-5-chloro-3-methylphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE is unique due to the specific positioning of the bromine atom and the trimethyl groups on the aromatic ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(5-bromo-2,3,4-trimethylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-6-4-5-7-16/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGPEBWZWIZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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